molecular formula C6H5NO2S2 B063034 2-(3-Thienylsulfonyl)acetonitrile CAS No. 175205-79-5

2-(3-Thienylsulfonyl)acetonitrile

Cat. No.: B063034
CAS No.: 175205-79-5
M. Wt: 187.2 g/mol
InChI Key: XRKNJBXMPXMAEP-UHFFFAOYSA-N
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Description

2-(3-Thienylsulfonyl)acetonitrile is a high-value building block for organic synthesis and medicinal chemistry research. This compound features a sulfonyl group adjacent to a nitrile on a thiophene ring, making it a versatile precursor for constructing complex molecular architectures. Its primary research application lies in the synthesis of diverse sulfur-containing heterocycles. The sulfonyl group powerfully stabilizes an adjacent carbanion, enabling it to act as a nucleophile in condensation and ring-forming reactions. Similar to its phenylsulfonyl analog, which is used in the synthesis of thiophene, pyridine, and chromene derivatives, this thienyl derivative is particularly valuable for creating novel thiophene-based scaffolds. Such structures are of significant interest in the development of pharmaceutical agents and functional materials. Furthermore, the nitrile group offers a handle for further functionalization, as it can be hydrolyzed to a carboxylic acid or reduced to an amine. This compound is expected to be a solid and should be stored sealed in a dry environment at room temperature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c7-2-4-11(8,9)6-1-3-10-5-6/h1,3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKNJBXMPXMAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383925
Record name (Thiophene-3-sulfonyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-79-5
Record name 2-(3-Thienylsulfonyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Thiophene-3-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 3 Thienylsulfonyl Acetonitrile

Reactivity at the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, -CH₂CN, is a site of significant reactivity due to the electronic effects of both the adjacent sulfonyl group and the nitrile function itself.

Acidity of the α-Hydrogens and Enolate Formation

The hydrogen atoms on the carbon situated between the sulfonyl group and the nitrile group (the α-hydrogens) exhibit notable acidity. Typically, the pKa values for C-H bonds in simple alkanes are around 50, indicating they are not acidic. soton.ac.uknih.gov However, the presence of adjacent electron-withdrawing groups dramatically increases the acidity of α-hydrogens. soton.ac.uk In 2-(3-thienylsulfonyl)acetonitrile, both the sulfonyl (−SO₂) and the cyano (−CN) groups are potent electron-withdrawing groups. rsc.orguchicago.edu

The sulfonyl group, in particular, stabilizes an adjacent negative charge effectively. rsc.org Similarly, the nitrile group stabilizes the conjugate base through resonance and inductive effects. The combined influence of these two groups significantly lowers the pKa of the α-hydrogens, making them susceptible to removal by a moderately strong base. uchicago.edu For comparison, the α-hydrogens of ketones have a pKa of about 19-21, while those of nitriles are around 25. soton.ac.uk The presence of a second electron-withdrawing group, as in this compound, leads to a further increase in acidity. uchicago.edunih.gov

Deprotonation of the α-carbon by a base results in the formation of a resonance-stabilized carbanion, known as an enolate ion (or more accurately, a nitrile-stabilized anion). nih.gov The negative charge is delocalized over the α-carbon, the sulfonyl oxygens, and the nitrile nitrogen. soton.ac.uk This delocalization is the key to the stability of the conjugate base and the increased acidity of the parent compound. Stable solutions of such enolates can be readily prepared using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Approximate pKa Values of α-Hydrogens in Various Compounds
Compound ClassFunctional GroupApproximate pKaReference(s)
AlkaneR-CH₃~50 soton.ac.uk
KetoneR-CO-CH₃19-21 soton.ac.uk
EsterR-COO-CH₃~25 soton.ac.uk
NitrileR-CH₂-CN~25 uchicago.edu
DicarbonylR-CO-CH₂-CO-R'~9-11 uchicago.edu

Nucleophilic Character of the Nitrile Carbon in Carbon-Carbon Bond Formation

The carbon atom of the nitrile group is inherently electrophilic, not nucleophilic. This is due to the polarity of the carbon-nitrogen triple bond, where the electronegative nitrogen atom pulls electron density away from the carbon, giving it a partial positive charge. Consequently, the nitrile carbon is susceptible to attack by nucleophiles. Reactions with organometallic reagents, such as Grignard reagents, exemplify this, leading to the formation of an imine anion intermediate which, upon hydrolysis, yields a ketone. This provides a powerful method for carbon-carbon bond formation.

However, the acetonitrile moiety as a whole can function as a nucleophile following the deprotonation described in section 3.1.1. The resulting enolate is a potent nucleophile, with the negative charge concentrated on the α-carbon and the nitrogen atom. While reaction with electrophiles can occur at either the carbon or nitrogen, C-alkylation is more common, leading to the formation of a new carbon-carbon bond at the α-position.

Another pathway to achieving nucleophilic character involves the in-situ formation of a silyl (B83357) ketene (B1206846) imine. Treating an acetonitrile derivative with a silyl triflate (like TMSOTf) and an amine base can generate a silyl ketene imine, which then acts as a nucleophile for the cyanoalkylation of electrophiles such as aldehydes or acetals.

Formation of Cyanomethyl Radicals and Their Participation in Reactions

Should the C-S bond break homolytically, it would generate a thienylsulfonyl radical and a cyanomethyl radical stabilized by the cyano group. Sulfonyl radicals are known intermediates in various chemical transformations, such as additions to alkenes and alkynes. The resulting cyanomethyl radical could then participate in typical radical reactions, such as addition to multiple bonds or hydrogen abstraction. rsc.org Transition-metal-free photochemical and electrochemical methods have also been developed to cleave C-S bonds in various organosulfur compounds, which could potentially be applied to generate radical species from this compound. nih.gov

Reactivity of the Sulfonyl Group

The sulfonyl group is not merely a passive spectator; it actively influences the molecule's reactivity and can participate directly in reactions.

Role of the Sulfonyl Group as an Electron-Withdrawing Group

The sulfonyl group (−SO₂−) is a powerful electron-withdrawing functional group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. rsc.org This strong inductive effect significantly impacts the properties of the adjacent atoms. As discussed in section 3.1.1, its primary role in this compound is to increase the acidity of the α-hydrogens by stabilizing the resulting carbanion. rsc.org This electron-withdrawing nature polarizes the C-S bond and influences the reactivity of the entire molecule, including the thiophene (B33073) ring. The introduction of a sulfonyl group into a molecule can generally alter its solubility and intermolecular interactions. rsc.org

Participation in Nucleophilic Displacement Reactions

The sulfonyl group itself can be the target of nucleophilic attack, or it can function as a leaving group. In nucleophilic substitution reactions at the sulfur atom, a nucleophile attacks the electrophilic sulfur, displacing one of the other substituents. Studies on the reactivity of substituted thiophene-2-sulfonyl chlorides with various nucleophiles (e.g., water, acetate, azide) have shown that these reactions proceed readily. While the acetonitrile group is not as good a leaving group as a halide, these studies on a closely related system indicate the electrophilic nature of the thienylsulfonyl sulfur.

More relevant is the potential for the entire thienylsulfonate group to act as a leaving group in nucleophilic substitution reactions at the α-carbon. Sulfonate esters are excellent leaving groups, comparable to halides. If the α-carbon of this compound were part of a different system where it could be attacked by a nucleophile, the thienylsulfinate anion (Th-SO₂⁻) could potentially be displaced. However, in the parent molecule, reactivity is dominated by the acidity of the α-hydrogens.

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic system whose reactivity is significantly modulated by the strongly deactivating sulfonyl group attached at the 3-position. wikipedia.orgrroij.com

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including thiophene. wikipedia.org In general, thiophene is more reactive than benzene (B151609) towards electrophiles, with substitution typically favoring the C2 and C5 positions due to superior stabilization of the cationic intermediate (the arenium ion). wikipedia.orglibretexts.org However, the presence of the -SO₂CH₂CN group at the 3-position dramatically alters this pattern. The sulfonyl group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack.

In studies on the metallation of phenyl thienyl sulfones, which serves as a model for electrophilic substitution, it was demonstrated that all thiophene sulfones are more readily metallated (by reagents like butyllithium) than their benzene sulfone counterparts. osti.gov For phenyl 3-thienyl sulfone, metallation with one equivalent of butyllithium (B86547) occurs selectively at the C2 position of the thiophene ring. osti.gov This indicates that the C2 position is the most acidic and therefore the most likely site for electrophilic attack, despite the deactivating nature of the adjacent sulfonyl group. The directing effect is a result of the sulfur atom's ability to stabilize an adjacent carbanion. Treatment with excess butyllithium can lead to multiple lithiations. osti.gov

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comtaylorandfrancis.com For this compound, these reactions are expected to be sluggish due to the deactivating sulfonyl group but should proceed primarily at the C2 position, with the C5 position being a potential minor site.

Table 1: Predicted Electrophilic Aromatic Substitution Sites on this compound

Reagent/Reaction Primary Position Secondary Position Rationale
Nitration (HNO₃/H₂SO₄) C2 C5 The sulfonyl group directs electrophiles to the adjacent C2 position, which is the most activated site for metallation. osti.govmasterorganicchemistry.com
Bromination (Br₂/FeBr₃) C2 C5 Similar to nitration, halogenation is directed by the 3-sulfonyl group primarily to the C2 position. libretexts.org

The thiophene ring, while aromatic, is susceptible to ring-opening under specific, often harsh, reaction conditions. This reactivity is particularly pronounced in the presence of strong nucleophiles or bases, such as organolithium reagents. researchgate.net Research on dithieno[2,3-b:3',2'-d]thiophene derivatives has shown that reagents like n-BuLi can induce a ring-opening reaction to form substituted bithiophenes. researchgate.netbeilstein-journals.org Similarly, other substituted thiophenes have been observed to undergo ring cleavage when treated with certain reagents, leading to the formation of 1,3,4-thiadiazoline hybrids in one such reported transformation. iaea.org

For this compound, the electron-withdrawing nature of the sulfonyl group could potentially make the thiophene ring more susceptible to nucleophilic attack, which can be a prelude to ring-opening. The reaction would likely be initiated by the attack of a potent nucleophile at the C2 or C5 position of the thiophene ring. While specific studies detailing the ring-opening of this compound are not widely documented, the established reactivity of other substituted thiophenes suggests this is a plausible, albeit likely non-trivial, transformation pathway.

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling its chemical transformations. These mechanisms can be broadly categorized into radical and polar pathways, which can be investigated through computational and spectroscopic methods.

Information on radical-mediated transformations specifically involving this compound is limited in the scientific literature. However, the general chemistry of sulfones and nitriles allows for speculation on potential radical pathways. Sulfones can participate in radical reactions, often involving the cleavage of the carbon-sulfur bond under photolytic or high-temperature conditions. The acetonitrile group could also be involved. For instance, theoretical studies have explored the reaction of the methine radical with acetonitrile, leading to various nitrile and isonitrile products, demonstrating the potential for reactions involving the cyano- and methyl- groups under radical conditions. researchgate.net Such pathways, while not confirmed for this specific molecule, remain a theoretical possibility for its decomposition or transformation under radical-generating conditions.

Polar mechanisms are the most common pathways for the transformation of this compound. These can be divided into two main categories:

Electrophilic Interventions: As discussed in section 3.3.1, the thiophene ring can be attacked by electrophiles. The mechanism follows the standard SEAr pathway, involving the formation of a positively charged arenium ion intermediate, which is stabilized by resonance, followed by the loss of a proton to restore aromaticity. libretexts.org The rate-determining step is typically the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.com

Nucleophilic Interventions: The molecule possesses a highly acidic methylene (B1212753) (-CH₂-) group situated between two strong electron-withdrawing groups (sulfonyl and cyano). This makes the protons on this carbon susceptible to abstraction by a base, generating a stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, carbonyl compounds) in reactions such as alkylations or aldol-type condensations. This reactivity is analogous to the first step of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. mdpi.com Furthermore, the thiophene ring itself can be subject to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring, a process that proceeds through a negatively charged Meisenheimer complex intermediate. frontiersin.org

Modern chemical research heavily relies on computational and spectroscopic techniques to unravel complex reaction mechanisms.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction potential energy surfaces. nih.gov For a molecule like this compound, DFT could be used to calculate the activation energies (ΔG‡) for different proposed pathways, such as electrophilic attack at various ring positions or the deprotonation at the α-carbon. figshare.com Such calculations can help determine the most likely reaction product and identify the structure of transition states and intermediates, as has been done for reactions involving 3-amidothiophene derivatives and for the Thorpe nitrile condensation. mdpi.comnih.gov

Spectroscopic Approaches: Spectroscopic methods are essential for detecting and characterizing reactive intermediates. Techniques like UV-visible and fluorescence spectroscopy can be used to monitor reactions in real-time, especially for conjugated systems containing thiophene. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structure determination of both stable products and, in some cases, observable intermediates. The reaction of acetophenones to form 5-aryl-2-acetylthiophenes, for example, was monitored by NMR, confirming the reaction pathway by observing the disappearance of reactant signals and the appearance of product signals. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzene
Butyllithium
Phenyl 3-thienyl sulfone
Dithieno[2,3-b:3',2'-d]thiophene
1,3,4-Thiadiazoline
Acetonitrile
Acetophenones

Applications of 2 3 Thienylsulfonyl Acetonitrile in Advanced Organic Synthesis

2-(3-Thienylsulfonyl)acetonitrile as a Versatile C2 Synthon

In the context of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material. wikipedia.org The compound this compound serves as a C2 synthon, a two-carbon fragment that can be incorporated into a larger molecule. The presence of the thiophene (B33073) ring also introduces a key heterocyclic moiety often found in pharmaceutically active compounds.

The hydrogen atoms on the carbon situated between the sulfonyl and cyano groups are acidic and can be readily removed by a base. This generates a stabilized carbanion that can act as a potent nucleophile. This reactivity allows for the facile introduction of the "cyano(thienylsulfonylmethyl)" group into various organic molecules through reactions such as alkylations and Michael additions.

In a typical alkylation reaction, the deprotonated this compound attacks an electrophilic alkyl halide, forming a new carbon-carbon bond. This strategy is foundational for building more complex carbon skeletons.

Table 1: Representative Alkylation Reaction

Reactant 1 Reactant 2 Base Solvent Product

Similarly, in Michael additions, the carbanion adds to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds and creating 1,5-dicarbonyl-type structures, which are precursors to other cyclic systems.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic chemistry. This compound is an effective partner in various annulation strategies, particularly those involving cycloadditions. For instance, in [3+2] annulation reactions, it can serve as the two-atom component. A notable example is its reaction with donor-acceptor (D-A) cyclopropanes, which act as three-carbon synthons. Mediated by a Lewis acid like tin(IV) chloride, this process can lead to the diastereoselective synthesis of highly substituted five-membered rings such as 1-pyrrolines. nih.gov

The general mechanism involves the Lewis acid-assisted opening of the cyclopropane (B1198618) to form a 1,3-dipole, which is then intercepted by the nitrile group of this compound to form the new heterocyclic ring. nih.gov Such strategies provide efficient access to complex nitrogen-containing heterocycles.

Contribution to Heterocyclic Chemistry

The reactivity of this compound makes it a key precursor for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and materials.

Pyrroles are fundamental nitrogen-containing heterocycles with widespread applications. uctm.eduresearchgate.net The van Leusen pyrrole (B145914) synthesis, which traditionally uses TosMIC (p-toluenesulfonylmethyl isocyanide), provides a template for how sulfonylacetonitriles can be used. nih.gov An analogous pathway involves the base-mediated reaction of this compound with an α,β-unsaturated ketone or aldehyde (a Michael acceptor). The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and subsequent elimination of the thienylsulfinic acid group to generate the aromatic pyrrole ring. nih.gov

This method allows for the synthesis of polysubstituted pyrroles, with the substituents on the final product being determined by the structure of the starting α,β-unsaturated system. organic-chemistry.orgnih.gov

Table 2: General Scheme for Pyrrole Synthesis

Reactant 1 Reactant 2 (Michael Acceptor) Base Key Steps Product Type

The synthesis of pyridine derivatives can be achieved by reacting this compound with 1,3-dicarbonyl compounds or their equivalents. For example, condensation with α,β-unsaturated ketones (chalcones) in the presence of a base can lead to highly substituted dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines. srce.hr

The synthesis of oxazoles , another important class of five-membered heterocycles, can also be facilitated by this reagent. In reactions analogous to the van Leusen oxazole (B20620) synthesis, this compound can react with aldehydes in the presence of a strong base. organic-chemistry.org The reaction proceeds via the formation of an intermediate which then cyclizes and eliminates the sulfonyl group to furnish the oxazole ring. This approach is particularly useful for creating 5-substituted oxazoles.

Beyond serving as a building block where the thienylsulfonyl group is eliminated, this compound is instrumental in creating more complex heterocycles that retain the thiophene moiety. These new structures are often fused or linked heterocycles with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

For example, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an amidine, which can then participate in intramolecular cyclization reactions with a suitable functional group placed elsewhere on the molecule or on a reacting partner. Furthermore, radical-initiated cyclization reactions can utilize the acetonitrile (B52724) group as a source for cyanomethylation, leading to the formation of benzothiophene (B83047) derivatives substituted at the 3-position with a cyanomethyl group. researchgate.net This highlights the versatility of the compound in constructing fused ring systems, such as thieno[2,3-b]thiophenes and other related polycyclic aromatic systems. researchgate.net

Generation of Complex Fused Heterocyclic Architectures

The activated methylene (B1212753) group in this compound, positioned between the strongly electron-withdrawing sulfonyl and cyano groups, serves as a versatile building block for the construction of complex fused heterocyclic systems. This reactivity is harnessed in various cyclization and annulation strategies to afford novel molecular scaffolds.

One notable application involves the synthesis of thieno[3,2-b]thiophene (B52689) derivatives. These fused systems are of significant interest due to their potential applications in organic electronics. nih.gov The synthesis often proceeds through a Fiesselmann thiophene synthesis approach, where condensation reactions involving thiophene precursors lead to the formation of the fused bicyclic core. nih.gov For instance, the condensation of appropriately substituted chlorothiophene carboxylates with methyl thioglycolate can yield 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov Subsequent saponification and decarboxylation of these intermediates produce thieno[3,2-b]thiophen-3(2H)-ones, which are valuable synthons for further elaboration into more complex heteroacenes. nih.gov

Furthermore, the strategic application of cycloaddition reactions provides another powerful avenue to fused heterocycles. mdpi.com While direct examples employing this compound in [3+2] cycloadditions are not explicitly detailed in the provided results, the general principle of using activated methylene compounds in such transformations is well-established for creating polycyclic frameworks. mdpi.com The reactivity of the nitrile group also allows for its participation in cyclization cascades, for instance, in the formation of fused N-heterocycles. nih.gov

The versatility of the thienylsulfonylacetonitrile core is further demonstrated in its utility for constructing N,S-heteroacenes. nih.gov By reacting thieno[3,2-b]thiophen-3(2H)-ones, derived from precursors related to this compound, with reagents like phenylhydrazine, one can access aryl-substituted 9H-thieno[2',3':4,5]thieno[3,2-b]indoles via Fischer indolization. nih.gov This highlights the role of the sulfonyl-activated methylene group in facilitating the initial steps of complex ring-forming sequences.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govnih.gov this compound, with its multiple reactive sites, is a valuable precursor in such transformations.

One-Pot Condensation Reactions

The activated methylene group of this compound readily participates in Knoevenagel-type condensation reactions with aldehydes and ketones. These condensations are often the initial step in one-pot sequences that lead to highly functionalized products. For example, a one-pot, three-component reaction can be envisioned where this compound, an aldehyde, and a thiol nucleophile react to form complex substituted thiophenes or related heterocycles. nih.gov

A well-documented strategy involves the base-catalyzed condensation of an active methylene nitrile with a carbonyl compound, followed by the addition of elemental sulfur, in what is known as the Gewald reaction, to produce 2-aminothiophenes. sciforum.net While not directly starting with this compound, this illustrates a common one-pot condensation pathway for analogous structures.

Furthermore, one-pot cascade reactions involving nitrile derivatives have been developed. For instance, a cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes leads to 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. nih.govmdpi.com This process involves an initial aldol (B89426) condensation followed by a Michael addition of the cyanide anion, which triggers a reductive cyclization. nih.govmdpi.com The principles of such one-pot condensations are applicable to substrates like this compound to generate diverse heterocyclic products.

Expansion of Substrate Scope in Complex Molecule Synthesis

The use of this compound and its analogs in multicomponent reactions significantly broadens the range of accessible complex molecules. The sulfonylacetonitrile moiety can be incorporated into various scaffolds, allowing for the systematic variation of substituents and the exploration of new chemical space.

For example, in the synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, a one-pot, three-step, four-transformation approach has been developed starting from phenylsulfonylacetonitrile, aldehydes, and an N-substituted glycine (B1666218) ester. researchgate.net This strategy demonstrates how the sulfonylacetonitrile core can be a linchpin in assembling complex, stereochemically rich heterocyclic systems. The reaction conditions can be tuned to control the diastereoselectivity of the final products. researchgate.net

The reactivity of the nitrile group also allows for its conversion to other functional groups, further expanding the synthetic utility. For instance, the Strecker reaction, a classic multicomponent reaction, utilizes a cyanide source to form α-aminonitriles from imines. nih.govnih.gov While not a direct application of this compound, it highlights the potential for post-MCR modifications of the nitrile group to introduce additional diversity.

The table below illustrates the types of complex molecules that can be generated using sulfonylacetonitrile precursors in multicomponent reactions, showcasing the expanded substrate scope.

PrecursorsReaction TypeResulting Complex MoleculeRef.
Phenylsulfonylacetonitrile, Aldehyde, N-(diphenylmethylene)glycine tert-butyl esterOne-pot, three-step, four-transformationFunctionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid ester researchgate.net
2-Acetyl-3-thiophenecarboxaldehyde, Amine, ThiolThree-component reactionTri-substituted thieno[2,3-c]pyrrole nih.gov
ortho-Nitroacetophenone, Aromatic aldehyde, KCNOne-pot cascade(E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitrile nih.gov

Role in the Synthesis of Derivatives with Tailored Properties

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with specifically designed properties, finding applications in medicinal chemistry and materials science.

Design and Synthesis of Thienylsulfonyl-Containing Acetamide (B32628) Derivatives

The conversion of the nitrile group in this compound into an acetamide functionality opens up a vast area for the synthesis of novel derivatives. Acetamide derivatives are known for their biological significance, with applications in pharmaceuticals and agriculture. bohrium.com

The general synthetic route to such acetamides often involves the hydrolysis of the nitrile to a carboxylic acid or an ester, followed by amidation. Alternatively, reactions can be designed to directly incorporate the acetamide moiety. For instance, a series of novel acetamide-derived compounds containing a methylsulfonyl unit were synthesized through substitution, condensation, and oxidation reactions, demonstrating significant antibacterial and antitumor activities. bohrium.com Compound 6b from this study, 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide, showed excellent bioactivity against several plant pathogenic bacteria. bohrium.com Another compound, 4c , displayed notable antitumor activity. bohrium.com

The synthesis of benzimidazole-containing acetamide derivatives has also been reported, starting from 2-aminobenzimidazole (B67599) which is first protected with p-toluenesulfonyl chloride. nih.gov The resulting intermediate is then reacted with chloroacetyl chloride to form an acetamide, which can be further functionalized. nih.gov These compounds have shown potential in attenuating neuroinflammation and oxidative stress. nih.gov

The table below presents examples of acetamide derivatives synthesized from sulfonyl-containing precursors and their observed biological activities.

CompoundBiological ActivityReference
2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide (6b)Antibacterial activity against Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac) bohrium.com
Compound 4c (structure not specified)Antitumor activity against K562 cells bohrium.com
Benzimidazole acetamide derivativesAttenuation of neuroinflammation and oxidative stress nih.gov

Exploration of Novel Sulfonyl-Substituted Thiophene Structures

The thienylsulfonyl moiety itself is a key pharmacophore and a building block for advanced materials. The synthesis of novel sulfonyl-substituted thiophene structures is an active area of research, driven by the unique electronic and biological properties of these compounds.

Methods for preparing aryl-substituted methyl 3-chlorothiophene-2-carboxylates have been developed, which serve as precursors for more complex thiophene-based systems. nih.gov These methods often involve diazotization of the corresponding 3-aminothiophene-2-carboxylates followed by a Sandmeyer-type reaction. nih.gov These chlorinated thiophenes can then undergo further reactions to introduce the sulfonyl group or to build fused ring systems.

The synthesis of 2-aminothiophene-3-carbonitrile (B183302) derivatives via the Gewald reaction is a widely used method for accessing functionalized thiophenes. sciforum.net These compounds, containing both an amino and a cyano group, are versatile intermediates for the synthesis of other heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. sciforum.net

The direct functionalization of the thiophene ring in this compound or its derivatives allows for the introduction of various substituents, leading to a library of novel compounds with potentially enhanced properties. For example, the preparation of 3-thienylacetonitrile from 2,5-dihydrothiophene-3-carboxaldehyde has been described, showcasing a pathway to functionalized thiophenes. google.com

Contribution to the Construction of Functionalized Aromatic and Heteroaromatic Systems

The chemical architecture of this compound, which combines an activated methylene group, a sulfonyl moiety, and a thiophene ring, makes it a versatile precursor for the synthesis of complex molecular structures. The strategic placement of these functional groups provides multiple reactive sites for building and elaborating upon aromatic and heteroaromatic frameworks. While this specific reagent is highly specialized, its reactivity can be understood through the well-established roles of its constituent parts in cyclization and functionalization reactions.

The activated methylene protons of the acetonitrile group, positioned between two strong electron-withdrawing groups (sulfonyl and cyano), exhibit significant acidity. This facilitates the formation of a stabilized carbanion, a potent nucleophile capable of participating in a variety of condensation reactions that are foundational to the synthesis of new ring systems.

One of the most relevant precedents for the construction of heteroaromatic rings using α-cyano precursors is the Gewald aminothiophene synthesis. This reaction involves the base-catalyzed condensation of a ketone with a compound containing an activated acetonitrile group, followed by cyclization with elemental sulfur to yield a highly substituted 2-aminothiophene. pharmaguideline.com By analogy, this compound could theoretically serve as the activated nitrile component in Gewald-type reactions, leading to the formation of novel, densely functionalized aminothiophenes.

Furthermore, the existing thiophene ring within this compound can serve as a scaffold for the annulation of additional rings, a common strategy for creating fused heteroaromatic systems with applications in materials science. Research has demonstrated that simple thiophene derivatives, such as 3-bromothiophene (B43185), can be starting points for multi-step syntheses of complex fused systems like thieno[3,2-b]thiophenes. nih.gov These syntheses often proceed through the formation of an intermediate that is subsequently cyclized, a role for which the functional handles of this compound are well-suited. For example, the synthesis of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile begins with 3-bromothiophene and proceeds through a ketone intermediate, which is then subjected to a ring-closure reaction. nih.gov Similarly, functionalized thieno[2,3-b]thiophenes have been used as precursors to construct elaborate bis-thiazole systems. researchgate.net

The following table summarizes relevant synthetic strategies where thiophene and acetonitrile precursors are used to construct functionalized heteroaromatic systems, illustrating the potential reaction pathways available to this compound.

Precursor TypeReaction TypeResulting Heteroaromatic SystemReference
α-Acetonitrile & KetoneGewald Synthesis (Condensation/Cyclization with Sulfur)2-Aminothiophene pharmaguideline.com
3-BromothiopheneLithiation, Sulfur addition, Acylation, Ring ClosureThieno[3,2-b]thiophene nih.gov
2-AcetylthiopheneCondensation & CyclizationThiazoles, Oxazoles researchgate.net
Bromo- and Formyl-thiophenesSuzuki Coupling, CondensationImidazo[1,2-a]pyridine, Benzimidazole nih.gov
Functionalized Thieno[2,3-b]thiopheneBromination, Cyclization with ThioamideBis-thiazole researchgate.net

Derivatization and Analog Development Based on 2 3 Thienylsulfonyl Acetonitrile

Modifications of the Acetonitrile (B52724) Side Chain

The acetonitrile side chain, featuring an active methylene (B1212753) group and a versatile nitrile functionality, is a prime target for chemical derivatization.

The carbon atom situated between the sulfonyl and cyano groups (the α-carbon) is part of an "active methylene group." mdpi.comclockss.org The electron-withdrawing nature of both the adjacent sulfonyl and nitrile groups increases the acidity of the α-protons, facilitating their removal by a base. This allows for the generation of a carbanion, which can then react with various electrophiles.

A common and well-established reaction is alkylation , where the deprotonated 2-(3-thienylsulfonyl)acetonitrile reacts with alkyl halides to introduce alkyl substituents at the α-carbon. arkat-usa.org For instance, reaction with chloroacetone (B47974) or bromoacetone (B165879) can introduce an acetonyl group. arkat-usa.org The choice of base and solvent can influence the reaction's efficiency. arkat-usa.org

The reactivity of the active methylene group also allows for condensation reactions with carbonyl compounds. nih.gov For example, it can undergo Knoevenagel condensation with aldehydes and ketones, leading to the formation of α,β-unsaturated nitriles.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly broadening the chemical space accessible from this compound. researchgate.net

Hydrolysis of the nitrile group can lead to the formation of a carboxylic acid. lumenlearning.comchemistrysteps.com This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid. libretexts.org Base-catalyzed hydrolysis, on the other hand, is usually carried out by heating the nitrile with an aqueous solution of a base such as sodium hydroxide, which initially forms a carboxylate salt. libretexts.orgweebly.com Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.org The hydrolysis proceeds through an amide intermediate. chemistrysteps.comweebly.com

Reduction of the nitrile group provides access to primary amines. wikipedia.orgchemguide.co.uk A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. chemguide.co.uklibretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like Raney nickel, palladium, or platinum, is another widely used and often more economical method. wikipedia.orgcommonorganicchemistry.com Other reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be utilized. commonorganicchemistry.com

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis H₃O⁺, heatCarboxylic Acid
NaOH, H₂O, heat; then H₃O⁺Carboxylic Acid
Reduction 1. LiAlH₄, ether; 2. H₂OPrimary Amine
H₂, Raney Ni/Pd/PtPrimary Amine
BH₃-THFPrimary Amine

Structural Diversification of the Thienyl Moiety

The thiophene (B33073) ring itself provides ample opportunities for structural modification, allowing for the introduction of various substituents and the exploration of isomeric scaffolds.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. chemicalbook.com These reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be used to introduce a wide array of functional groups onto the thiophene ring of this compound. The directing effects of the sulfonylacetonitrile group and any existing substituents on the ring will determine the position of the new substituent. Generally, electrophilic substitution on a thiophene ring occurs preferentially at the 2- and 5-positions. chemicalbook.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to attach aryl or other groups to a halogenated thienylsulfonylacetonitrile precursor. This allows for the synthesis of a vast library of derivatives with diverse substitution patterns.

The electronic and steric differences between the 2- and 3-isomers can lead to variations in their chemical reactivity and biological activity. For instance, the proximity of the sulfonyl group to the sulfur atom in the 2-isomer might influence the electronic properties of the thiophene ring differently compared to the 3-isomer.

IsomerStructure
This compound
2-(2-Thienylsulfonyl)acetonitrile

Variations in the Sulfonyl Linker

One common variation is the synthesis of the corresponding thioether analog, 2-(3-thienylthio)acetonitrile. Thioethers are generally less polar and have different bond angles and lengths compared to sulfones. The synthesis of such an analog could involve the reaction of 3-thiophenethiol with a haloacetonitrile.

Another possibility is the creation of sulfoximine analogs. Sulfoximines are isoelectronic with sulfones but have a different three-dimensional structure and hydrogen-bonding potential, which can be beneficial for modulating interactions with biological targets.

Examination of Different Sulfonyl-Containing Analogues (e.g., Phenylsulfonylacetonitrile, Ethylsulfonylacetonitrile)

A primary strategy in analog development involves substituting the thienyl group of this compound with other organic residues, such as phenyl or ethyl groups. This approach allows for a systematic investigation of how different sulfonyl substituents influence the compound's electronic and steric properties. Phenylsulfonylacetonitrile and ethylsulfonylacetonitrile (B2474175) are two well-studied examples that highlight the impact of aromatic versus aliphatic substitution at the sulfonyl group.

Ethylsulfonylacetonitrile represents an analog with a simple aliphatic sulfonyl substituent. Its synthesis can be achieved through the oxidation of the corresponding ethylthioacetonitrile using an oxidant like hydrogen peroxide in a suitable solvent system. One patented method describes this oxidation in acetic acid, catalyzed by sodium tungstate, providing an efficient route to the desired sulfone. This analog serves as an important intermediate in the preparation of certain herbicides.

The following table provides a comparative overview of the basic physicochemical properties of these analogs. Data for the closely related isomer, 2-(thiophen-2-ylsulfonyl)acetonitrile, is used to approximate the properties of the parent compound.

Compound NameMolecular FormulaMolecular Weight (g/mol)Physical FormMelting Point (°C)
2-(Thiophen-2-ylsulfonyl)acetonitrile (isomer proxy)C6H5NO2S2187.23 cymitquimica.comData not availableData not available
PhenylsulfonylacetonitrileC8H7NO2S181.21 sigmaaldrich.comparchem.comSolid sigmaaldrich.comsigmaaldrich.com112-114 sigmaaldrich.comparchem.com
EthylsulfonylacetonitrileC4H7NO2S133.17Solid or liquidData not available

Introduction of Bridged or Cyclic Sulfone Systems

Beyond simple substitution, another advanced derivatization strategy involves incorporating the sulfone functionality into a bridged or cyclic system. This structural modification imparts significant conformational rigidity and can lead to novel molecular geometries. Such compounds are of interest for their unique chemical properties and potential as scaffolds in drug discovery.

The synthesis of cyclic sulfones can be approached through various methodologies, including ring-closing metathesis (RCM) and intramolecular cyclization reactions. RCM, for instance, has been successfully employed to create cyclic sulfones of various ring sizes from acyclic precursors containing two alkenyl groups.

A pertinent example that builds upon the ethylsulfonylacetonitrile motif is the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile . chemicalbook.com This compound, which features a four-membered azetidine (B1206935) ring integrated with the sulfonylacetonitrile framework, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. chemicalbook.com Its preparation involves treating azetidine-3-ol hydrochloride with an ethanesulfonyl chloride, followed by further chemical transformations. chemicalbook.com This demonstrates the successful incorporation of an aliphatic sulfonyl group into a heterocyclic ring system while retaining the critical cyanomethylene moiety.

Furthermore, research into bridged sulfone systems has led to the development of complex, three-dimensional structures. For example, sulfone-bridged porphyrin assemblies have been synthesized, creating two-dimensional polymers with unique photocatalytic properties. These advanced structures illustrate the versatility of the sulfone group in creating highly organized and functional molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-(3-thienylsulfonyl)acetonitrile, the carbon atom positioned between the sulfonyl and nitrile groups is a prochiral center. The development of synthetic methods to control the stereochemistry at this position is a critical area for future research.

Current approaches to synthesizing chiral sulfones often involve the asymmetric hydrogenation of α,β-unsaturated sulfones or the nucleophilic substitution of chiral starting materials. utk.edunih.govmdpi.com Future research could focus on developing novel catalytic systems for the enantioselective synthesis of this compound and its derivatives. This could involve exploring transition metal catalysts, such as rhodium or nickel, with chiral ligands to induce asymmetry during the formation of the crucial carbon-sulfur or carbon-carbon bond. utk.edumdpi.com Organocatalysis also presents a promising avenue, where small organic molecules could be employed to create a chiral environment and direct the stereochemical outcome of the reaction.

Furthermore, dynamic kinetic resolution of racemic α-thionitriles using nitrilase enzymes has been shown to be an effective method for producing enantiomerically pure α-thiocarboxylic acids. google.com Investigating the potential of biocatalytic methods, such as employing specifically engineered enzymes, could provide a green and highly selective route to chiral derivatives of this compound.

Advanced Mechanistic Studies using High-Resolution Techniques

A thorough understanding of the reaction mechanisms involving this compound is paramount for optimizing existing synthetic routes and designing new applications. While general mechanistic studies on the solvolysis of sulfonyl halides and the reactivity of acetonitrile (B52724) have been conducted, specific investigations into the reaction pathways of this compound are lacking. utk.edunih.gov

Future research should employ advanced spectroscopic and analytical techniques to elucidate the intricate details of its reactions. High-resolution mass spectrometry can be used to identify and characterize transient intermediates and fragmentation patterns, providing insights into reaction pathways. rroij.com In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), would allow for real-time monitoring of reaction kinetics and the detection of short-lived species.

Kinetic studies, including the application of the Grunwald-Winstein equation and the analysis of kinetic solvent isotope effects, can help to determine the degree of bond breaking and formation in the transition state, distinguishing between SN1 and SN2 type mechanisms. nih.gov Such detailed mechanistic understanding will be invaluable for controlling reaction outcomes and expanding the synthetic utility of this compound.

Expansion of this compound's Role in Complex Target Synthesis

The unique structural motifs within this compound make it a potentially valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govnih.gov The sulfonyl group can act as a versatile activating group and a leaving group, while the nitrile can be transformed into a variety of other functional groups. The thiophene (B33073) ring is a common scaffold in many biologically active compounds. nih.govbeilstein-journals.org

Future research should explore the incorporation of the this compound framework into the total synthesis of complex natural products. Its use as a linchpin, connecting different fragments of a larger molecule, or as a precursor to key structural motifs should be investigated. The development of tandem or cascade reactions initiated by the functionalities present in this compound could provide efficient and atom-economical routes to intricate molecular architectures. For instance, the nitrile group can participate in cyclization reactions to form heterocyclic systems, a common feature in many natural products. researchgate.net

Computational Chemistry in Predicting Reactivity and Designing New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. synthical.com

Future research should leverage DFT calculations to predict the reactivity of the different functional groups within the molecule under various reaction conditions. This can help in designing new reactions and optimizing existing ones. For example, calculating the acidity of the α-proton and the stability of the corresponding carbanion can inform the choice of base and reaction conditions for alkylation or condensation reactions. researchgate.net

Furthermore, computational methods can be employed to design new derivatives of this compound with tailored electronic and steric properties. By systematically modifying the substituents on the thiophene ring or replacing the nitrile group with other electron-withdrawing groups, it is possible to fine-tune the molecule's reactivity and potential applications. Molecular modeling can also predict the interaction of these new derivatives with biological targets, aiding in the design of novel drug candidates.

Applications in Materials Science Beyond Traditional Small Molecule Synthesis

The presence of the thiophene ring in this compound suggests its potential for applications in materials science, an area that remains largely unexplored. Thiophene-based polymers are well-known for their conducting properties and have been extensively studied for use in organic electronics. researchgate.net

Future research should investigate the polymerization of this compound or its derivatives to create novel conducting polymers. The sulfonyl and nitrile groups could influence the electronic properties and processability of the resulting polymers. The synthesis of copolymers incorporating the this compound unit could also lead to materials with tunable optical and electronic properties.

Q & A

Q. What are best practices for reconciling conflicting crystallographic data?

  • Answer :
  • SHELX refinement : Use high-resolution data (d-spacing <1 Å) and twin detection algorithms (e.g., PLATON) to resolve disordered sulfonyl/nitrile orientations.
  • CCDC cross-validation : Compare with deposited structures of analogs (e.g., 3-thienylsulfonyl derivatives in the Cambridge Structural Database) .

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